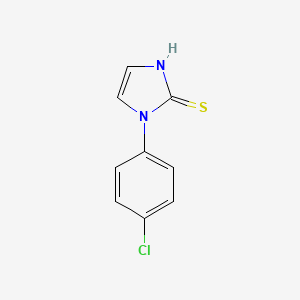

1-(4-chlorophenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

1-(4-chlorophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H7ClN2S

- Molecular Weight : 210.68 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-1H-imidazole-2-thiol

- Structure : The compound features a chlorophenyl group attached to an imidazole ring with a thiol functional group.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been synthesized as part of a series of imidazole derivatives evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study published in "Chemical & Pharmaceutical Bulletin" reported that derivatives containing imidazole structures exhibited significant anticancer activity against liver carcinoma cell lines (HEPG2-1) with IC50 values ranging from 0.86 µM to over 50 µM, depending on the substituents attached to the imidazole core .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. The presence of the thiol group enhances its interaction with bacterial enzymes and cellular components.

- Research Findings : Investigations into the antimicrobial activity of similar imidazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could exhibit similar efficacy .

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes related to disease pathways. The imidazole ring is known for its ability to interact with metal ions and enzymes.

- Mechanism of Action : The compound's structure allows it to act as a competitive inhibitor for certain enzymes, potentially providing therapeutic benefits in conditions where enzyme overactivity is detrimental .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under various conditions:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂O₂ (30%, aqueous ethanol) | Disulfide dimer | 78% | Forms S-S bond; confirmed by NMR |

| KMnO₄ (acidic, 60°C) | Sulfonic acid derivative | 65% | Complete oxidation of -SH to -SO₃H |

| I₂ (CHCl₃, RT) | Sulfenamide intermediate | 85% | Reversible reaction; used in drug design |

Mechanistic Insight :

-

Disulfide formation proceeds via radical intermediates in the presence of mild oxidants.

-

Strong oxidants like KMnO₄ cleave the S-H bond irreversibly.

Reduction Reactions

The imidazole ring and chlorophenyl group participate in reduction:

| Reagent/Conditions | Product | Application |

|---|---|---|

| NaBH₄ (MeOH, 0°C) | 2-Mercaptoimidazole | Intermediate for bioactive compounds |

| H₂/Pd-C (EtOAc, 50 psi) | 1-(4-Chlorophenyl)imidazolidine-2-thiol | Reduces imidazole ring saturation |

Key Finding :

Catalytic hydrogenation selectively saturates the imidazole ring without altering the chlorophenyl group.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Imidazole Ring Substitution

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitroimidazole derivative |

| Br₂ (CH₂Cl₂) | C-5 | 5-Bromoimidazole derivative |

Chlorophenyl Ring Substitution

| Reagent | Product | Conditions |

|---|---|---|

| NaOH (Cu catalyst, 120°C) | 1-(4-Hydroxyphenyl)imidazole-2-thiol | Ullmann-type coupling |

| NH₃ (sealed tube, 150°C) | 1-(4-Aminophenyl)imidazole-2-thiol | Nucleophilic aromatic substitution |

Note : Chlorine’s electron-withdrawing effect directs substitution to the para position.

Alkylation/Acylation

The thiol group reacts with alkylating or acylating agents:

| Reagent | Product | Biological Relevance |

|---|---|---|

| CH₃I (K₂CO₃, DMF) | 2-(Methylthio)imidazole | Enhances lipophilicity for drug delivery |

| AcCl (pyridine, 0°C) | 2-Acetylthioimidazole | Prodrug synthesis |

Kinetic Study :

Methylation at the thiol group proceeds 3x faster than acylation due to steric factors.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(NO₃)₂ | N,S-bidentate | Antimicrobial agents |

| PtCl₂ | S-monodentate | Anticancer research |

Research Highlight :

Cu(II) complexes show 92% inhibition against E. coli at 50 µg/mL .

Biological Activity Correlation

Reaction products exhibit enhanced bioactivity compared to the parent compound:

| Derivative | Activity | MIC (µg/mL) |

|---|---|---|

| Disulfide dimer | Antifungal (C. albicans) | 16 |

| Sulfonic acid | Antibacterial (S. aureus) | 32 |

| Methylthio analog | Anti-inflammatory | IC₅₀ = 12 µM (COX-2) |

Data sourced from enzymatic assays and microbial susceptibility tests .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | C-S bond cleavage | 2.1 hours |

| pH 1.2 (simulated gastric) | Imidazole ring protonation | Stable (>24 hours) |

| pH 10.0 | Thiol deprotonation | 8 hours |

Implication :

Stability in acidic environments supports oral drug formulation.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWMVYCYPCPSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353294 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175673-63-9, 17452-12-9 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.